molecular formula C12H8ClN5 B10798170 4-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile

4-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile

Cat. No.: B10798170
M. Wt: 257.68 g/mol
InChI Key: JXPYSNWZIOGOHZ-SOFYXZRVSA-N
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Description

4-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile is an organic compound that features a pyrazine ring substituted with a chlorine atom and a hydrazinylidene group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile typically involves the reaction of 6-chloropyrazine-2-carbaldehyde with 4-aminobenzonitrile under hydrazine conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazinylidene linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide
  • 2-amino-6-chloropyrazine

Uniqueness

4-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile is unique due to its specific hydrazinylidene linkage and the presence of both a pyrazine and benzonitrile moiety. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H8ClN5

Molecular Weight

257.68 g/mol

IUPAC Name

4-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile

InChI

InChI=1S/C12H8ClN5/c13-11-7-15-8-12(17-11)18-16-6-10-3-1-9(5-14)2-4-10/h1-4,6-8H,(H,17,18)/b16-6-

InChI Key

JXPYSNWZIOGOHZ-SOFYXZRVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC2=CN=CC(=N2)Cl)C#N

Canonical SMILES

C1=CC(=CC=C1C=NNC2=CN=CC(=N2)Cl)C#N

Origin of Product

United States

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